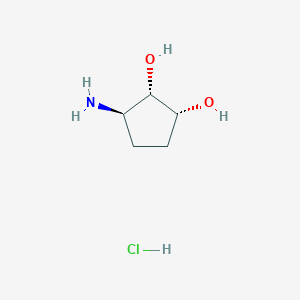![molecular formula C7H7N3 B3136799 7-Methylimidazo[1,2-c]pyrimidine CAS No. 425615-33-4](/img/structure/B3136799.png)
7-Methylimidazo[1,2-c]pyrimidine
概要
説明
7-Methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their fused bicyclic structure, which consists of an imidazole ring fused to a pyrimidine ring. This unique structure imparts significant chemical and biological properties, making them valuable in various fields such as medicinal chemistry, material science, and organic synthesis.
作用機序
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been studied for their interaction with various biological targets . The interaction typically involves binding to a specific receptor or enzyme, leading to a change in the biological function of the target, which can result in a therapeutic effect.
Biochemical Pathways
For instance, they are involved in the de novo purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids RNA and DNA, regulation of enzymatic reactions, and as a source of energy .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods . These methods could potentially influence the ADME properties of the resulting compounds.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods . These methods could potentially influence the stability and efficacy of the resulting compounds.
生化学分析
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, have been shown to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These interactions could potentially involve various enzymes, proteins, and other biomolecules.
Cellular Effects
The specific cellular effects of 7-Methylimidazo[1,2-c]pyrimidine are not well-studied. Related imidazo[1,2-a]pyridine derivatives have shown significant activity against various diseases. For instance, some derivatives have shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . Others have exhibited significant activity against multidrug-resistant tuberculosis .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been shown to undergo various radical reactions for direct functionalization . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents , suggesting potential long-term effects on cellular function.
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been reported. Related compounds have shown significant activity against various diseases at different dosages .
Metabolic Pathways
Imidazo[1,2-a]pyridines are recognized as valuable scaffolds in organic synthesis and pharmaceutical chemistry , suggesting potential involvement in various metabolic pathways.
Transport and Distribution
Related compounds have been used in various biochemical reactions , suggesting potential interactions with transporters or binding proteins.
Subcellular Localization
Related compounds have been used in various biochemical reactions , suggesting potential localization to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylimidazo[1,2-c]pyrimidine can be achieved through several methods, including:
Multicomponent Reactions: These involve the condensation of 2-aminopyrimidine with aldehydes and isocyanides under acidic conditions.
Condensation Reactions: This method involves the reaction of 2-aminopyrimidine with carbonyl compounds, such as aldehydes or ketones, in the presence of a catalyst.
Intramolecular Cyclizations: This approach involves the cyclization of suitable precursors under thermal or catalytic conditions to form the imidazo[1,2-c]pyrimidine core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions or condensation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
化学反応の分析
Types of Reactions
7-Methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can yield fully or partially reduced products .
科学的研究の応用
7-Methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research, including:
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-b]pyridazine: This compound features a pyridazine ring fused to an imidazole ring.
Imidazo[1,2-c]quinazoline: This compound has a quinazoline ring fused to an imidazole ring.
Uniqueness
7-Methylimidazo[1,2-c]pyrimidine is unique due to its specific ring fusion and methyl substitution, which confer distinct chemical and biological properties. These properties make it particularly valuable in medicinal chemistry and material science .
特性
IUPAC Name |
7-methylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-4-7-8-2-3-10(7)5-9-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUOYAPDMGXDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)


![[1-(3,4,5-Trimethoxyphenyl)ethyl]amine hydrochloride](/img/structure/B3136735.png)




![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)


![N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3136803.png)


